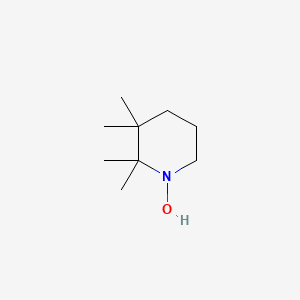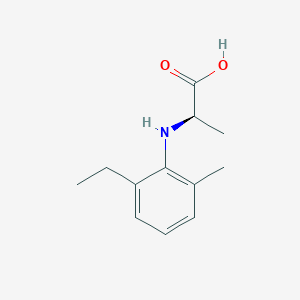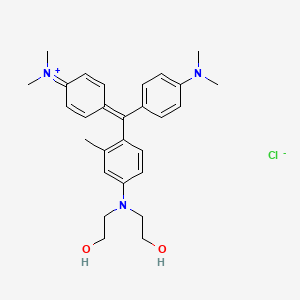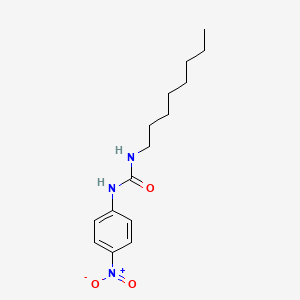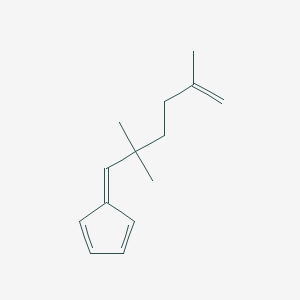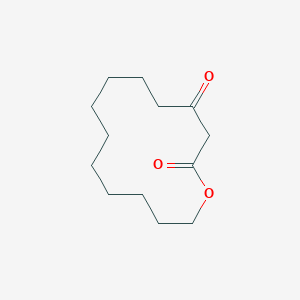![molecular formula C10H10ClNO B14415831 (3E)-3-[(4-Chlorophenyl)imino]butan-2-one CAS No. 87277-48-3](/img/structure/B14415831.png)
(3E)-3-[(4-Chlorophenyl)imino]butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(4-Chlorophenyl)imino]butan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to an imino group, which is further connected to a butanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(4-Chlorophenyl)imino]butan-2-one typically involves the condensation reaction between 4-chloroaniline and acetylacetone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imino group. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(4-Chlorophenyl)imino]butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
(3E)-3-[(4-Chlorophenyl)imino]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(4-Chlorophenyl)imino]butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-[(4-Bromophenyl)imino]butan-2-one
- **
Propiedades
| 87277-48-3 | |
Fórmula molecular |
C10H10ClNO |
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)iminobutan-2-one |
InChI |
InChI=1S/C10H10ClNO/c1-7(8(2)13)12-10-5-3-9(11)4-6-10/h3-6H,1-2H3 |
Clave InChI |
PZIKZRIBTMATCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC1=CC=C(C=C1)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/no-structure.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
